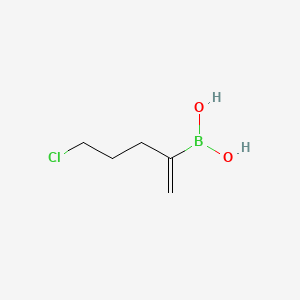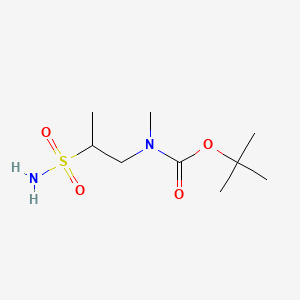
tert-butyl N-methyl-N-(2-sulfamoylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-methyl-N-(2-sulfamoylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a sulfamoylpropyl group attached to a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(2-sulfamoylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-(2-sulfamoylpropyl)amine. The reaction is carried out under anhydrous conditions using a base such as triethylamine to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl N-methyl-N-(2-sulfamoylpropyl)carbamate can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the carbamate moiety, converting it into the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl N-methyl-N-(2-sulfamoylpropyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the stepwise construction of peptides .
Biology: In biological research, this compound can be used to modify proteins and peptides, aiding in the study of protein structure and function.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various applications.
Wirkmechanismus
The mechanism of action of tert-butyl N-methyl-N-(2-sulfamoylpropyl)carbamate involves the formation of a stable carbamate bond that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various reaction conditions. The sulfamoyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
tert-butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-methyl-N-(2-sulfamoylpropyl)carbamate.
N-methyl-N-(2-sulfamoylpropyl)amine: A precursor in the synthesis of this compound.
tert-butyl N-(2-sulfamoylethyl)carbamate: Another carbamate compound with similar protecting group properties.
Uniqueness: this compound is unique due to the presence of both a methyl group and a sulfamoylpropyl group, which provide distinct chemical properties and reactivity compared to other carbamates. The combination of these functional groups allows for selective protection and modification of amines in complex synthetic pathways.
Eigenschaften
Molekularformel |
C9H20N2O4S |
|---|---|
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
tert-butyl N-methyl-N-(2-sulfamoylpropyl)carbamate |
InChI |
InChI=1S/C9H20N2O4S/c1-7(16(10,13)14)6-11(5)8(12)15-9(2,3)4/h7H,6H2,1-5H3,(H2,10,13,14) |
InChI-Schlüssel |
ZMEYTYSDLCWSMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C(=O)OC(C)(C)C)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



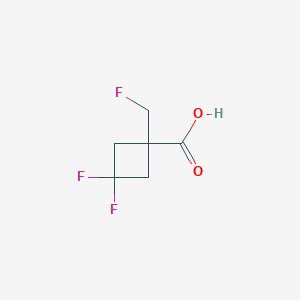

![2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride](/img/structure/B13470814.png)
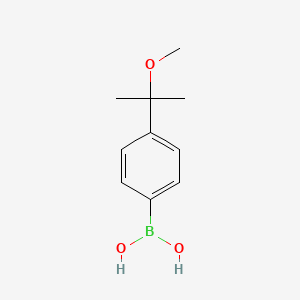
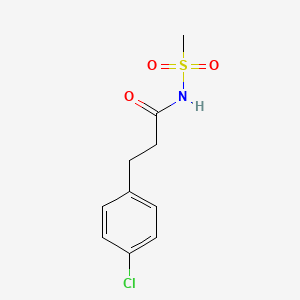
![Methyl[4-(trimethylsilyl)butyl]aminehydrochloride](/img/structure/B13470839.png)
![(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13470841.png)
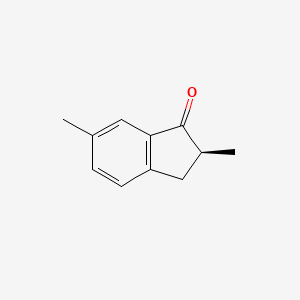
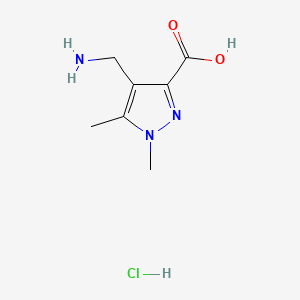
![4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B13470849.png)
![methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B13470850.png)
![Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13470858.png)
